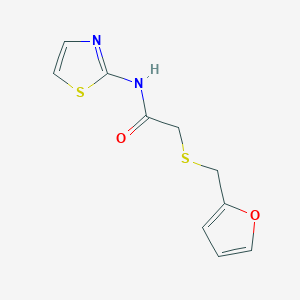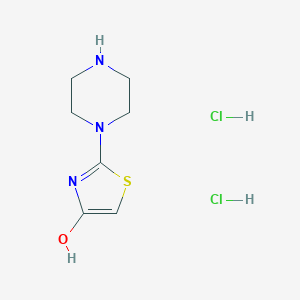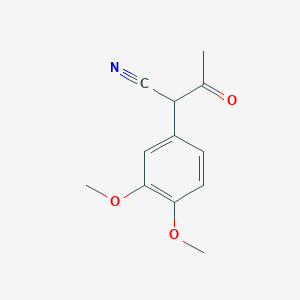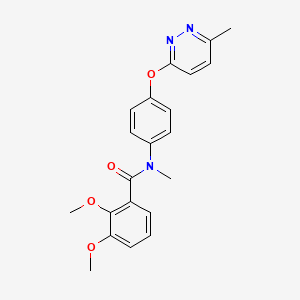![molecular formula C22H29N5O B3003481 2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900878-05-9](/img/structure/B3003481.png)
2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are known for their biological activities, including anti-mycobacterial properties as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . Although the specific compound is not directly mentioned in the provided papers, its structure suggests potential pharmacological activities based on the activities of similar compounds.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the design and synthesis of novel compounds with various substituents to enhance their biological activity. For instance, the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involved the introduction of a 3-(4-fluoro)phenyl group and a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents . Similarly, pyrazolo[3,4-d]pyrimidine analogues have been prepared using palladium-catalyzed C-C coupling reactions . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the substituents.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of phenyl groups and various substituents that influence their activity. The presence of a morpholine group, as seen in the compound of interest, is known to be crucial for activity in other classes of compounds, such as 1-arylpyrazoles, where it contributes to the selectivity and potency of σ1 receptor antagonists . The specific arrangement and types of substituents on the pyrazolo[1,5-a]pyrimidine core can significantly affect the compound's binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation and reactions with POCl3 followed by NaN3 to obtain dichloro- and diazido- derivatives . These reactions are useful for further functionalization of the core structure, which can lead to the synthesis of tetraheterocyclic systems with potential biological activities. The compound may also be amenable to similar reactions, allowing for the generation of a diverse array of derivatives for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility, stability, and overall pharmacokinetic profile of these compounds . The presence of a morpholine group and other alkyl or aryl substituents can also impact the lipophilicity and membrane permeability, which are important factors in drug design. The specific physical and chemical properties of the compound would need to be determined experimentally to assess its suitability as a drug candidate.
properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-16-5-7-19(8-6-16)21-18(3)25-27-20(15-17(2)24-22(21)27)23-9-4-10-26-11-13-28-14-12-26/h5-8,15,23H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCGOXUFDCSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)
![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)
![N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B3003410.png)
![3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide](/img/structure/B3003412.png)



![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3003418.png)
